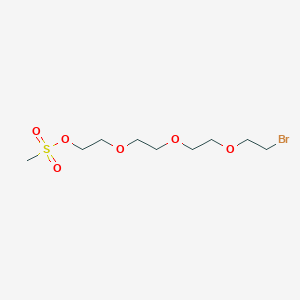
Bromo-PEG4-MS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It contains a bromide group and a mesylate group, which can be replaced by nucleophilic reagents for bioconjugation and PEGylation. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications.
准备方法
Synthetic Routes and Reaction Conditions
Bromo-PEG4-MS is synthesized through a series of reactions involving polyethylene glycol and appropriate functional groups. The general synthetic route involves the following steps:
Polyethylene Glycol Activation: Polyethylene glycol is activated by reacting with a brominating agent to introduce the bromide group.
Mesylation: The brominated polyethylene glycol is then reacted with methanesulfonyl chloride in the presence of a base to introduce the mesylate group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Polyethylene glycol is brominated using industrial-grade brominating agents.
Mesylation at Scale: The brominated product is then mesylated using methanesulfonyl chloride in large reactors, ensuring high yield and purity.
化学反应分析
Types of Reactions
Bromo-PEG4-MS undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide and mesylate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions include various bioconjugates and PEGylated compounds, depending on the nucleophile used.
科学研究应用
Bromo-PEG4-MS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated products for various industrial applications
作用机制
Bromo-PEG4-MS exerts its effects through its functional groups. The bromide and mesylate groups can be replaced by nucleophiles, allowing the compound to act as a versatile linker in bioconjugation and PEGylation reactions. The molecular targets and pathways involved depend on the specific application and the nucleophiles used.
相似化合物的比较
Similar Compounds
Bromo-PEG4-bromide: Contains two bromide groups and is used in similar bioconjugation applications.
Methoxy-PEG4-MS: Contains a methoxy group instead of a bromide group and is used for PEGylation.
NHS-PEG4-MS: Contains an N-hydroxysuccinimide ester group and is used for amine-reactive PEGylation
Uniqueness
Bromo-PEG4-MS is unique due to its heterobifunctional nature, containing both a bromide and a mesylate group. This allows for greater versatility in bioconjugation and PEGylation reactions compared to similar compounds.
属性
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO6S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMQGOWWSFHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














